molecular formula C17H33ClO B104568 Heptadecanoyl chloride CAS No. 40480-10-2

Heptadecanoyl chloride

Cat. No. B104568
CAS RN: 40480-10-2
M. Wt: 288.9 g/mol
InChI Key: ICDQUAGMQCUEMY-UHFFFAOYSA-N
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Description

Heptadecanoyl chloride, also known as stearoyl chloride, is a fatty acid chloride derived from heptadecanoic acid. It is typically used as an intermediate in organic synthesis, particularly in the production of surfactants, lubricants, and various chemical compounds. The molecule consists of a long hydrocarbon chain with seventeen carbon atoms and a terminal carbonyl chloride functional group.

Synthesis Analysis

The synthesis of compounds related to heptadecanoyl chloride often involves the formation of complex structures with specific functional groups. For example, the synthesis of azamacrocycles, as reported in the synthesis of 4,10,15-trimethyl-1,4,7,10,15-pentaazabicyclo[5.5.5]heptadecane (L), involves multiple steps and careful control of reaction conditions to achieve the desired cage-like structure . Similarly, the synthesis of 5-alkyl-1-aryl-4,4-dimethyl-2,6,7-trioxabicyclo[3.2.0]heptanes demonstrates the complexity and precision required in synthesizing bicyclic compounds with specific substituents for desired properties like thermal stability .

Molecular Structure Analysis

The molecular structure of compounds related to heptadecanoyl chloride can be quite intricate. For instance, the crystal structure of [HL][BPh4] reveals a cage-like conformation with nitrogen atoms in an endo configuration, indicating a high level of structural complexity . The molecular structure of 1-azabicyclo[3.2.0]heptane-1-methyl chloride shows a non-planar five-membered ring, which is a common feature in bicyclic-fused compounds . These structures are often determined using techniques such as single-crystal X-ray analysis, which provides detailed information about the arrangement of atoms within the molecule.

Chemical Reactions Analysis

Heptadecanoyl chloride and its related compounds can undergo various chemical reactions. For example, the complexation of lithium ions within the cage structure of L is a specific reaction that demonstrates the ability of these molecules to form inclusion complexes . The reaction between 1-(phenylsulfonyl)tricyclo[4.1.0.02,7]heptane and nitryl chloride results in chlorination rather than nitration, leading to the formation of chlorinated bicyclic compounds . These reactions are often specific to the functional groups present in the molecule and can be influenced by factors such as temperature and the presence of metal ions .

Physical and Chemical Properties Analysis

The physical and chemical properties of heptadecanoyl chloride-related compounds are influenced by their molecular structure. For instance, the thermal stability of certain chemiluminescent substrates is determined by the presence of specific substituents on the bicyclic dioxetane structure . The formation of mixed monolayers of heptadecanoic acid with chlorohexadecane and bromohexadecane at the air/water interface is affected by temperature and the presence of metal ions, which can alter the behavior of these films . These properties are crucial for the practical applications of these compounds in various industries.

Scientific Research Applications

Photocatalytic Properties

Heptadecanoyl chloride is used in the preparation of graphitic carbon nitrides, which exhibit enhanced photocatalytic activity. This application is significant for environmental cleanup and energy conversion processes. The use of ammonium chloride as a template during the preparation process leads to increased surface area and photocatalytic efficiency of carbon nitrides (Savateev, Chen, & Dontsova, 2016).

Antimicrobial Applications

The functionalization of nanocellulose with compounds such as 3-chloro-2-hydroxypropyltrimethyl ammonium chloride results in antimicrobial agents capable of controlled iodine release. These agents demonstrate high efficiency against bacteria and could be utilized in water purification and biomedical applications (Bansal et al., 2021).

Industrial Applications

In the context of industrial processes, heptadecanoyl chloride-related compounds play a role in the extraction and separation of bio-based chemicals. For instance, the extraction of 5-hydroxymethylfurfural from aqueous solutions utilizes specific component systems where the presence of certain chloride compounds can enhance the extraction efficiency (Sindermann, Holbach, Haan, & Kockmann, 2016).

Material Science and Chemistry

Heptadecanoyl chloride and related compounds are also significant in material science, specifically in the study of micellar interfacial properties and droplet sizes in solvent blends. This research provides insights into the behavior of complex molecular systems and their potential applications in various fields (Agazzi, Falcone, Silber, & Correa, 2011).

Biomedical Research

In biomedical research, heptadecanoyl chloride derivatives are used in the fabrication of microbeads for efficient and selective recovery of heparin. These microbeads, with their multi-porous structure and quaternization with chloride compounds, offer promising applications in the extraction and isolation of valuable biomolecules (Eskandarloo, Godec, Arshadi, Padilla-Zakour, & Abbaspourrad, 2018).

Safety And Hazards

Heptadecanoyl chloride is classified as a skin corrosive and eye damage hazard (GHS05) . It has a hazard statement H314, which means it causes severe skin burns and eye damage . The precautionary statements include P280, P303 + P361 + P353, P304 + P340 + P310, P305 + P351 + P338, P363, and P405 .

properties

IUPAC Name

heptadecanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33ClO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICDQUAGMQCUEMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H33ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80393225
Record name Heptadecanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heptadecanoyl chloride

CAS RN

40480-10-2
Record name Heptadecanoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80393225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Heptadecanoyl Chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a one L (liter) two-necked flask were placed 102.1 g (0.38 mol) of heptadecanoic acid and 200 milliliter (mL) of cyclohexane, and the flask was equipped with a 100 mL dropping funnel containing 67.3 g (0.57 mol) of thionyl chloride and a reflux tube. Then, the heptadecanoic acid was completely dissolved under heating and stirring of the flask in an oil bath at 80° C. Thereafter the thionyl chloride was added dropwise over a period of 2 hours, and further the oil bath was maintained at 80° C. for one hour. From the resultant reaction mixture were removed the cyclohexane and the thionyl chloride under reduced pressure by means of an aspirator. The resultant reaction mixture was subjected to vacuum distillation. Thus 88.5 g (0.31 mol) of heptadecanoyl chloride was obtained in a yield of 81.2% based on the fed heptadecanoic acid.
Quantity
102.1 g
Type
reactant
Reaction Step One
Quantity
67.3 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
46
Citations
IVK Viswanath, YLN Murthy, T Kondalarao - researchgate.net
… Resorcinol (0.01mol) was dissolved in 5 ml of DCM , DMF and heptadecanoyl chloride (0.02mol) and 3 ml of triethyl amine was added and stirred 6 hours at room temperature . After …
Number of citations: 0 www.researchgate.net
PC Schmid, V Natarajan, BK Weis… - Chemistry and physics of …, 1986 - Elsevier
… The pyridine suspension was cooled briefly on ice before the addition of heptadecanoyl chloride (approx. 0.35 mmol) dissolved in 1.5 ml benzene. Stirring was continued at 35C for 3 h …
Number of citations: 29 www.sciencedirect.com
D Kong, L Peng, M Bosch-Fortea, A Chrysanthou… - Biomaterials, 2022 - Elsevier
… This was also found to be the case at silicone oil interfaces, with heptadecanoyl chloride/sebacoyl chloride surfactant mixtures (this was selected on the basis of improved emulsion …
Number of citations: 14 www.sciencedirect.com
F Piscitelli, G Carta, T Bisogno, E Murru… - Nutrition & …, 2011 - Springer
… We prepared 1-palmitoyl-2-oleoyl-N-heptadecanoyl phosphatidylethanolamine (NHPE), to be used as internal standard, by the reaction of heptadecanoyl chloride with 2-fold molar …
Number of citations: 158 link.springer.com
SS Cheng, DA Scherson, CN Sukenik - Langmuir, 1995 - ACS Publications
… In situ Observation of 17-(Trichlorosilyl)heptadecanoyl Chloride (3) Deposition. This process was followed on a Digilab FTS-40 single beam spectrophotometer, equipped with a liquid …
Number of citations: 96 pubs.acs.org
C Bharathi, P Jayaram, JS Raj, MS Kumar… - … of pharmaceutical and …, 2008 - Elsevier
… chloride, pentadecanoyl chloride, heptadecanoyl chloride and stearoyl chloride ranging from … preparation using heptadecanoyl chloride as starting material instead of palmitoyl chloride. …
Number of citations: 22 www.sciencedirect.com
HL Ammon, H Hermann - The Journal of Organic Chemistry, 1978 - ACS Publications
… -90-1; 27 isomer 2, 67722-91-2; 28 isomer 1, 67722-92-3; 28 isomer 2, 67722-93-4; 29 isomer 1, 67722-94-5; 29 isomer 2, 67722-95-6; acetyl chloride, 75-36-5; heptadecanoyl chloride…
Number of citations: 15 pubs.acs.org
T Parumasivam, HSN Kumar, P Ibrahim… - journal of pharmacy …, 2013 - Elsevier
… Dry dichloromethane and 4-dimethylaminopyridine (1.2 eq.) were added to hexadecanoyl chloride, heptadecanoyl chloride and octadecanoyl chloride for synthesis of INH-C16, INH-…
Number of citations: 15 www.sciencedirect.com
DR Nelson, CL Fatland, JS Buckner, M de Renobales… - Insect biochemistry, 1990 - Elsevier
… A wax ester standard, tricosanyl heptadecanoate, was prepared by dissolving 1.5mmol each of tricosanol and heptadecanoyl chloride in 8 ml of anhydrous ether plus 0.5 ml pyridine (…
Number of citations: 19 www.sciencedirect.com
H Li, C Huang, Y Zhou, X Zhao, X Xia, T Li… - Journal of Materials …, 1995 - pubs.rsc.org
… 4-Aminopyridine (purity, 98Y0), l-iodooctadecane (95 YO), thenoyltrifluoroacetone (HTTA, 99Y0) and heptadecanoyl chloride (purity, 98 %) were purchased from American Aldrich Co. …
Number of citations: 20 pubs.rsc.org

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